Cas no 57532-26-0 (1,2-Benzenedicarboxylicacid,3,3'-[(2,5-dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-)

1,2-Benzenedicarboxylicacid,3,3'-[(2,5-dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis- structure
57532-26-0 structure
Product Name:1,2-Benzenedicarboxylicacid,3,3'-[(2,5-dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-
Numero CAS:57532-26-0
MF:C30H22Cl2N6O12
MW:729.434685230255
CID:371230
PubChem ID:93702
Update Time:2025-04-19

1,2-Benzenedicarboxylicacid,3,3'-[(2,5-dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzenedicarboxylicacid,3,3'-[(2,5-dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-
    • 3,3'-[(2,5-dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid
    • 8-methoxy-2,6-dimethyloct-2-ene
    • 1,2-Benzenedicarboxylic acid, 3,3'-((2,5-dichloro-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl))bis-
    • 1,2-Benzenedicarboxylic acid, 3,3'-((2,5-dichloro-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis-
    • 3,3'-((2,5-Dichloro-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bisphthalic acid
    • N,N'-Bis(alpha-(2',3'-dicarboxyphenylazo)acetoaceto)-2,5-dichloro-p-phenylenediamine
    • SCHEMBL11770847
    • EINECS 260-795-7
    • DTXSID50886230
    • SCHEMBL11770860
    • 3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisphthalic acid
    • 57532-26-0
    • 3,3'-((2,5-Dichloro-1,4-phenylene)bis(imino(1-acetyl-2-oxoethane-1,2-diyl)azo))bisphthalic acid
    • 1,2-Benzenedicarboxylic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-
    • Inchi: 1S/C30H22Cl2N6O12/c1-11(39)23(37-35-17-7-3-5-13(27(43)44)21(17)29(47)48)25(41)33-19-9-16(32)20(10-15(19)31)34-26(42)24(12(2)40)38-36-18-8-4-6-14(28(45)46)22(18)30(49)50/h3-10,23-24H,1-2H3,(H,33,41)(H,34,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)/b37-35+,38-36+
    • Chiave InChI: IKYJRKWNYMEKNT-ATXIYDNESA-N
    • Sorrisi: ClC1C=C(C(=CC=1NC(C(C(C)=O)/N=N/C1C=CC=C(C(=O)O)C=1C(=O)O)=O)Cl)NC(C(C(C)=O)/N=N/C1C=CC=C(C(=O)O)C=1C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 728.06746
  • Massa monoisotopica: 728.067
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 14
  • Complessità: 1320
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 291Ų

Proprietà sperimentali

  • Densità: 1.65
  • Punto di ebollizione: 970.9°Cat760mmHg
  • Punto di infiammabilità: 541°C
  • Indice di rifrazione: 1.7
  • PSA: 290.98
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.